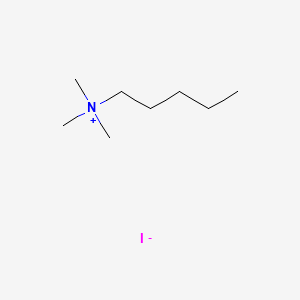
Amyltrimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyltrimethylammonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C8H20IN and its molecular weight is 257.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Applications
2.1 Pharmacological Activity
Amyltrimethylammonium iodide has been studied for its acetylcholine-like activity, which makes it a subject of interest in pharmacology. Research indicates that compounds in the alkyltrimethylammonium series exhibit varying levels of biological activity depending on the length of the alkyl chain. For instance, amyltrimethylammonium ions demonstrate about 1/70th the activity of acetylcholine on certain biological preparations, indicating potential as a neuromodulator in specific contexts .
Case Study: Toxicity Assessment
A study conducted by Alles and Knoefel (1939) determined the median lethal dose (LD50) of this compound in mice to be 18 mg/kg when administered intraperitoneally. This finding highlights its toxicological profile and underscores the importance of careful handling in laboratory settings .
Material Science Applications
3.1 Surfactant Properties
This compound serves as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in various solutions. This property is particularly useful in formulations for pharmaceuticals and cosmetics where emulsification is required.
3.2 Ionic Liquids
As an ionic liquid, this compound can be utilized in electrochemical applications and as a solvent for organic reactions. Its low volatility and thermal stability make it an attractive candidate for green chemistry initiatives aimed at reducing hazardous waste.
5.1 Biodegradation Studies
Research has suggested that quaternary ammonium compounds like this compound can be subjected to biodegradation processes, making them relevant for environmental remediation efforts where removal of organic pollutants is necessary .
Eigenschaften
CAS-Nummer |
19109-66-1 |
|---|---|
Molekularformel |
C8H20IN |
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
trimethyl(pentyl)azanium;iodide |
InChI |
InChI=1S/C8H20N.HI/c1-5-6-7-8-9(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MCTZLPKUFFIIJT-UHFFFAOYSA-M |
SMILES |
CCCCC[N+](C)(C)C.[I-] |
Kanonische SMILES |
CCCCC[N+](C)(C)C.[I-] |
Verwandte CAS-Nummern |
20064-27-1 (Parent) |
Synonyme |
trimethylpentylammonium trimethylpentylammonium bromide trimethylpentylammonium chloride trimethylpentylammonium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















